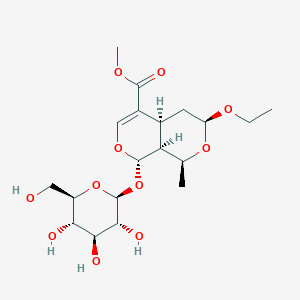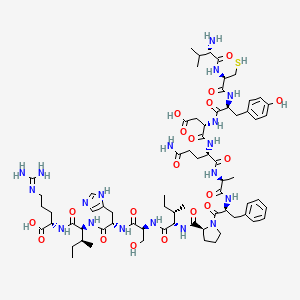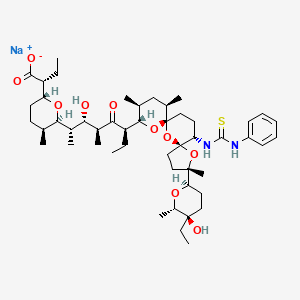
Antitrypanosomal agent 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitrypanosomal agent 12 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease affects millions of people and animals, particularly in tropical regions. The compound has shown promising results in inhibiting the growth and proliferation of Trypanosoma species, making it a potential candidate for therapeutic use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antitrypanosomal agent 12 typically involves multiple steps, starting from acyclic starting materials. One common route includes the following steps:
Condensation and Ring Closure: The initial step involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure to form intermediate compounds.
Aromatization: The intermediate compounds undergo aromatization to stabilize the structure.
S-Methylation: The next step involves S-methylation to introduce methylsulfonyl groups.
Oxidation: The methylsulfonyl compounds are then oxidized to enhance their reactivity.
Formation of Guanidines: Finally, the compounds are reacted with suitable amines to form guanidines, completing the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Antitrypanosomal agent 12 undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for enhancing the reactivity of intermediate compounds.
Reduction: Used to modify specific functional groups within the compound.
Substitution: Commonly employed to introduce or replace functional groups, enhancing the compound’s efficacy.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially enhanced antitrypanosomal activity .
Applications De Recherche Scientifique
Antitrypanosomal agent 12 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand the biology of Trypanosoma species and their interactions with host organisms.
Medicine: Investigated for its potential as a therapeutic agent to treat trypanosomiasis and other parasitic diseases.
Industry: Utilized in the development of diagnostic tools and treatments for parasitic infections.
Mécanisme D'action
The mechanism of action of Antitrypanosomal agent 12 involves targeting specific molecular pathways within the Trypanosoma parasites. The compound interferes with the parasite’s ability to synthesize essential biomolecules, leading to cell death. Key molecular targets include enzymes involved in DNA replication and repair, as well as proteins critical for maintaining cellular structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melarsoprol: An arsenic-based compound used to treat late-stage trypanosomiasis.
Pentamidine: A diamidine compound effective against early-stage trypanosomiasis.
Nifurtimox: A nitrofuran compound used in combination therapy for trypanosomiasis.
Uniqueness
Antitrypanosomal agent 12 is unique due to its high selectivity and low toxicity compared to existing treatments. It exhibits potent activity against multiple Trypanosoma species and has a favorable pharmacokinetic profile, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C49H77N2NaO10S |
|---|---|
Poids moléculaire |
909.2 g/mol |
Nom IUPAC |
sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7S,9S,10S,12R,15S)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3,10,12-trimethyl-15-(phenylcarbamothioylamino)-4,6,8-trioxadispiro[4.1.57.35]pentadecan-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate |
InChI |
InChI=1S/C49H78N2O10S.Na/c1-11-35(44(54)55)37-20-19-28(4)42(58-37)32(8)40(52)31(7)41(53)36(12-2)43-29(5)27-30(6)48(59-43)24-21-38(51-45(62)50-34-17-15-14-16-18-34)49(61-48)26-25-46(10,60-49)39-22-23-47(56,13-3)33(9)57-39;/h14-18,28-33,35-40,42-43,52,56H,11-13,19-27H2,1-10H3,(H,54,55)(H2,50,51,62);/q;+1/p-1/t28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39+,40+,42+,43-,46-,47+,48-,49-;/m0./s1 |
Clé InChI |
RNUHZMQZZHHEPZ-XAIBBESXSA-M |
SMILES isomérique |
CC[C@H]([C@H]1CC[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)CC[C@@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)NC(=S)NC6=CC=CC=C6)C)C)O)C)C(=O)[O-].[Na+] |
SMILES canonique |
CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)CCC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)NC(=S)NC6=CC=CC=C6)C)C)O)C)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


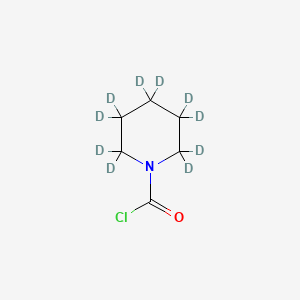
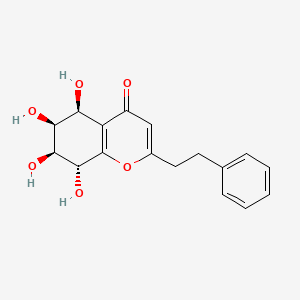

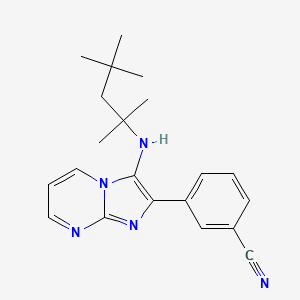
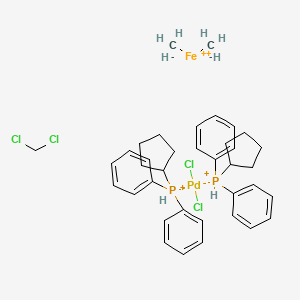
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
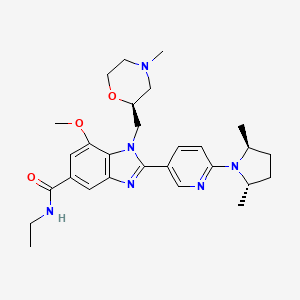
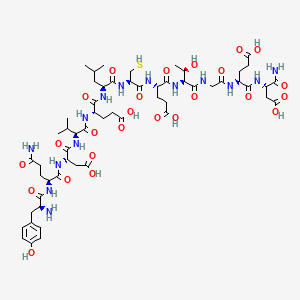
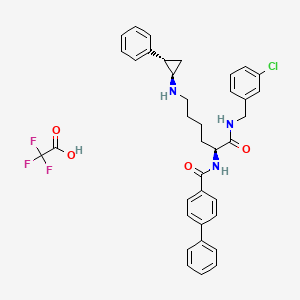
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)
